ethyl 5-methyl-4-nitro-1H-indole-2-carboxylate
Description
Ethyl 5-methyl-4-nitro-1H-indole-2-carboxylate is a nitro-substituted indole derivative with a methyl group at position 5, a nitro group at position 4, and an ester moiety at position 2. This compound belongs to the indole carboxylate family, which is widely studied for its structural versatility and applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules such as kinase inhibitors and antimicrobial agents . The ester group at position 2 enhances reactivity for further functionalization, while the nitro and methyl substituents influence electronic and steric properties, affecting solubility, stability, and intermolecular interactions .
Properties
IUPAC Name |
ethyl 5-methyl-4-nitro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-18-12(15)10-6-8-9(13-10)5-4-7(2)11(8)14(16)17/h4-6,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOMCFKJPVTXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70486433 | |
| Record name | 1H-Indole-2-carboxylic acid, 5-methyl-4-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70486433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61149-51-7 | |
| Record name | 1H-Indole-2-carboxylic acid, 5-methyl-4-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70486433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
- Hydrazone Formation : 4-Nitro-5-methylphenylhydrazine reacts with ethyl pyruvate in ethanol to form a hydrazone intermediate.
- Cyclization : The hydrazone undergoes acid-catalyzed cyclization (e.g., polyphosphoric acid or HCl) to yield the indole ring.
- Esterification : Subsequent esterification with ethanol in the presence of thionyl chloride (SOCl₂) produces the target compound.
Key Data :
- Yield : Adapting protocols from similar syntheses (e.g., 5-nitroindole-2-carboxylic acid), cyclization achieves ~70% yield.
- Regioselectivity : The nitro group directs cyclization to the 4-position, while the methyl group originates from the phenylhydrazine’s substitution pattern.
Direct Condensation of Substituted Nitrotoluene Derivatives
This method leverages 5-methyl-4-nitrotoluene and diethyl oxalate to construct the indole core in a single step.
Synthetic Pathway
- Condensation : 5-Methyl-4-nitrotoluene reacts with diethyl oxalate in the presence of sodium ethoxide (NaOEt) to form an intermediate α-ketoester.
- Reductive Cyclization : Hydrazine hydrate reduces the nitro group, facilitating cyclization under iron catalysis (e.g., Fe(OH)₂).
- Esterification : The carboxylic acid intermediate is esterified with ethanol to yield the final product.
Key Data :
- Yield : Reported yields for analogous indole-2-carboxylates range from 28% to 35% under catalytic hydrogenation.
- Advantages : Avoids toxic heavy metals and utilizes inexpensive catalysts like ferrous hydroxide.
Sequential Functionalization of Pre-Formed Indole Cores
Nitration of Ethyl 5-Methyl-1H-Indole-2-Carboxylate
A two-step approach involves:
- Synthesis of Ethyl 5-Methyl-1H-Indole-2-Carboxylate :
- Nitration :
Key Data :
- Yield : Nitration typically achieves 45–65% yield for similar substrates.
- Regioselectivity : The methyl group at C5 enhances electron density at C4, favoring nitro placement.
Comparative Analysis of Methods
| Method | Starting Materials | Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Fischer Indole Synthesis | 4-Nitro-5-methylphenylhydrazine | ~70% | High regioselectivity | Requires specialized hydrazine synthesis |
| Direct Condensation | 5-Methyl-4-nitrotoluene | 28–35% | Scalable, low-cost catalysts | Moderate yields |
| Sequential Nitration | Ethyl 5-methylindole-2-carboxylate | 45–65% | Flexibility in substitution patterns | Multi-step, harsh nitration conditions |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ethyl ester can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 5-methyl-4-amino-1H-indole-2-carboxylate.
Substitution: Various substituted indoles depending on the nucleophile used.
Hydrolysis: 5-methyl-4-nitro-1H-indole-2-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity:
Indole derivatives, including ethyl 5-methyl-4-nitro-1H-indole-2-carboxylate, have been studied for their potential as antiviral agents. The indole nucleus is known to interact with viral proteins, potentially inhibiting their function. For instance, compounds with similar structures have been evaluated for their ability to inhibit HIV integrase, a critical enzyme in the viral replication cycle. These studies suggest that modifications to the indole structure can enhance binding affinity and inhibitory potency against viral targets .
Antitumor Properties:
Research indicates that indole derivatives may exhibit antitumor activity. This compound's structural features could allow it to interfere with cancer cell proliferation mechanisms. Studies have shown that certain indole compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Mechanism of Action:
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific cellular targets. For instance, it may modulate signaling pathways involved in cell growth and apoptosis or interfere with enzyme activity critical for viral replication .
Biological Research
Biochemical Studies:
this compound serves as a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and protein interactions. Its ability to act as a substrate or inhibitor can provide insights into the functioning of various biological systems, particularly those involving indole metabolism .
Research on Indole Derivatives:
The compound is part of a broader class of indole derivatives that are being explored for their diverse biological activities. Studies focusing on structure-activity relationships (SAR) help identify key functional groups that enhance activity against specific biological targets, paving the way for the development of novel therapeutics .
Material Science
Potential Applications in Material Science:
Beyond biological applications, this compound may have implications in material science. Its unique chemical properties could be exploited in the development of new materials with specific electronic or optical characteristics. For example, modifications to the indole structure can lead to materials suitable for organic semiconductors or sensors .
Case Study 1: Antiviral Screening
In a study examining the antiviral properties of various indole derivatives, this compound was identified as a promising candidate due to its ability to inhibit HIV integrase with an IC50 value comparable to leading antiviral agents . Further optimization of its structure led to enhanced potency.
Case Study 2: Cancer Cell Apoptosis
Another research effort focused on the effects of this compound on cancer cell lines demonstrated significant induction of apoptosis. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting specific signaling pathways involved in cell survival .
Mechanism of Action
The mechanism of action of ethyl 5-methyl-4-nitro-1H-indole-2-carboxylate is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Metrics
Ethyl 5-methyl-4-nitro-1H-indole-2-carboxylate shares structural motifs with several indole derivatives. Key analogues include:
Notes:
- Similarity scores (0–1 scale) are derived from computational comparisons of functional groups, substitution patterns, and core structures .
- Positional isomers (e.g., nitro at 4 vs. 5 or 7) exhibit distinct electronic profiles due to varying resonance and inductive effects .
Physicochemical and Spectroscopic Properties
- Solubility: The nitro group increases polarity, but the methyl group counterbalances this effect, making the compound less polar than ethyl 5-cyanoindole-2-carboxylate .
- Melting Points: Nitro-substituted indoles generally exhibit higher melting points (e.g., ethyl 7-nitroindole-2-carboxylate, mp >200°C) compared to non-nitro analogues like ethyl 5-methylindole-2-carboxylate (mp ~150°C) .
- Spectroscopic Signatures: ¹H-NMR: The methyl group at position 5 appears as a singlet (~δ 2.5 ppm), distinct from the deshielded protons in halogenated analogues (e.g., δ 7.3–7.6 ppm for ethyl 5-chloroindole-2-carboxylate) . IR: Strong NO₂ asymmetric stretching (~1535 cm⁻¹) and ester C=O (~1666 cm⁻¹) bands align with nitroindole derivatives .
Biological Activity
Ethyl 5-methyl-4-nitro-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various biological systems.
Chemical Structure and Synthesis
This compound belongs to the indole family, which is known for its diverse pharmacological properties. The synthesis typically involves the nitration of a substituted indole followed by esterification. The general reaction pathway can be summarized as follows:
- Nitration : The indole derivative is treated with a nitrating agent to introduce the nitro group at the 4-position.
- Esterification : The resultant compound undergoes esterification with ethanol to yield this compound.
Anticancer Properties
Indole derivatives are also recognized for their anticancer activities. This compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A comparative analysis of related indole derivatives revealed IC50 values indicating their potency against several cancer cell lines, suggesting that this compound could exhibit similar effects .
Case Studies and Research Findings
A number of studies have evaluated the biological activities of indole derivatives:
- Integrase Inhibition : A study reported that derivatives similar to this compound inhibited HIV integrase with varying IC50 values, suggesting a potential for this compound in antiviral applications .
- Antiproliferative Effects : Research has shown that certain substituted indoles demonstrate strong antiproliferative effects against various cancer cell lines. For example, compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts, indicating that this compound may benefit from similar modifications .
- Enzymatic Activity : Investigations into enzyme inhibition revealed that some indole derivatives could serve as potent inhibitors of methyltransferases and other enzymes involved in cellular signaling pathways, further emphasizing the therapeutic potential of this compound .
Data Tables
The following table summarizes the biological activities and IC50 values of various indole derivatives related to this compound:
Q & A
Q. What are the standard synthetic protocols for preparing ethyl 5-methyl-4-nitro-1H-indole-2-carboxylate derivatives?
Methodological Answer: Synthesis typically involves condensation reactions of substituted indole precursors. For example:
- React 3-formyl-1H-indole-2-carboxylate derivatives (1.1 equiv) with nucleophiles (1.0 equiv) in acetic acid under reflux (3–5 h) using sodium acetate (1.0 equiv) as a base .
- Purification is achieved via recrystallization from DMF/acetic acid mixtures to isolate crystalline products.
Key Steps:- Stoichiometric control to minimize side reactions.
- Acidic conditions to stabilize intermediates.
Q. Table 1: Typical Reaction Conditions
| Component | Quantity/Equiv | Conditions | Reference |
|---|---|---|---|
| 3-formylindole ester | 1.1 equiv | Acetic acid, reflux 3–5h | |
| Nucleophile | 1.0 equiv | Sodium acetate (1.0 equiv) | |
| Purification | - | DMF/AcOH recrystallization |
Q. Which spectroscopic methods are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., nitro: 1520–1350 cm⁻¹; ester C=O: ~1720 cm⁻¹) .
- NMR (1H/13C) : Confirms substituent positions (e.g., methyl groups: δ 2.5 ppm; ester CH2: δ 4.3 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ for C12H12N2O4: calculated 248.08).
- Melting Point : Purity assessment (analogous indole carboxylates melt at 232–259°C) .
Q. Table 2: Reference Spectroscopic Data for Analogous Compounds
| Compound | IR (cm⁻¹) | NMR (δ ppm) | Reference |
|---|---|---|---|
| Ethyl 4-nitroimidazole-5-carboxylate | 1720 (C=O) | 1.3 (t, CH3), 4.3 (q, OCH2) | |
| Methyl dihydroindole-2-carboxylate | - | 2.5–3.5 (m, CH2), 4.0 (s, OCH3) |
Advanced Questions
Q. How can researchers optimize low yields in condensation reactions for this compound?
Methodological Answer:
- Stoichiometry : Use 1.1:1 molar ratio of aldehyde to nucleophile to drive reaction completion .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity in Boc-protection steps .
- Purification : Employ gradient recrystallization (e.g., DMF/AcOH to hexane/EtOAc) to separate byproducts .
- Monitoring : Use TLC (silica gel, EtOAc/hexane) to track reaction progress and adjust time/temperature.
Q. What strategies mitigate side reactions during nitro group introduction?
Methodological Answer:
- Protection : Block the indole NH with Boc groups (di-tert-butyl dicarbonate, DMAP catalyst) to prevent unwanted nitration at reactive sites .
- Directed Nitration : Use mixed acid systems (HNO3/H2SO4) at 0–5°C to favor 4-position substitution.
- Workup : Quench with ice-water to isolate nitro intermediates before ester hydrolysis.
Q. How do computational studies enhance understanding of this compound’s electronic properties?
Methodological Answer:
- DFT Calculations : Predict electron-withdrawing effects of the nitro group, altering HOMO-LUMO gaps (e.g., reduced by ~1.2 eV in analogues) .
- Reactivity Modeling : Simulate electrophilic substitution patterns to guide synthetic modifications (e.g., meta-directing effects of nitro groups).
- Spectroscopic Validation : Compare computed IR/NMR shifts with experimental data to resolve structural ambiguities .
Q. How to resolve conflicting NMR data between experimental and theoretical results?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
